Cas no 2166433-01-6 ((5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one)

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- EN300-1274535
- 2166433-01-6
-
- インチ: 1S/C10H16N2OS/c1-5-7(4)12-9(13)8(6(2)3)11-10(12)14/h5-8H,1H2,2-4H3,(H,11,14)/t7?,8-/m0/s1
- InChIKey: PNBIVVWNZDLXDH-MQWKRIRWSA-N
- SMILES: S=C1N[C@H](C(N1C(C=C)C)=O)C(C)C
計算された属性
- 精确分子量: 212.09833431g/mol
- 同位素质量: 212.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 2.1
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274535-0.05g |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 0.05g |
$912.0 | 2023-06-08 | ||
Enamine | EN300-1274535-2500mg |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 2500mg |
$2127.0 | 2023-10-01 | ||
Enamine | EN300-1274535-50mg |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 50mg |
$912.0 | 2023-10-01 | ||
Enamine | EN300-1274535-100mg |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 100mg |
$956.0 | 2023-10-01 | ||
Enamine | EN300-1274535-500mg |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 500mg |
$1043.0 | 2023-10-01 | ||
Enamine | EN300-1274535-0.25g |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 0.25g |
$999.0 | 2023-06-08 | ||
Enamine | EN300-1274535-5.0g |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 5g |
$3147.0 | 2023-06-08 | ||
Enamine | EN300-1274535-10.0g |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 10g |
$4667.0 | 2023-06-08 | ||
Enamine | EN300-1274535-5000mg |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 5000mg |
$3147.0 | 2023-10-01 | ||
Enamine | EN300-1274535-250mg |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |
2166433-01-6 | 250mg |
$999.0 | 2023-10-01 |
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-oneに関する追加情報
Introduction to (5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CAS No. 2166433-01-6)
(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, identified by its CAS number CAS No. 2166433-01-6, has garnered attention due to its unique structural features and potential therapeutic applications. The imidazolidinone core, combined with the presence of sulfur and olefinic groups, suggests a rich chemical space for interaction with biological targets.
The structural motif of (5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one incorporates a stereogenic center at the 5-position, which is a common feature in pharmacologically active compounds. This chirality can significantly influence the compound's biological activity and pharmacokinetic properties. The presence of a butenyl group at the 3-position and an isopropyl group at the 5-position further enhances its structural complexity, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of heterocyclic compounds for their diverse biological activities. Imidazolidinones, in particular, have shown promise as scaffolds for drugs targeting various diseases, including inflammation, cancer, and infectious diseases. The sulfur-containing moiety in (5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one adds an additional layer of functionality that can be exploited for drug design.
One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple mechanisms. The imidazolidinone ring can engage in hydrogen bonding and hydrophobic interactions, while the sulfur atom can participate in coordination with metal ions or form disulfide bonds. These interactions are crucial for modulating biological processes and have been leveraged in the design of small-molecule drugs.
Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that the absolute configuration of a compound can significantly impact its biological activity. The (5S) configuration in (5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one suggests that it may exhibit specific interactions with biological targets that are not observed with its enantiomers. This has prompted researchers to explore its potential as a lead compound for further optimization.
The butenyl and isopropyl groups in the structure also contribute to its chemical diversity. These groups can be modified to fine-tune the compound's properties, such as solubility, permeability, and metabolic stability. Such modifications are essential for developing drug candidates that meet stringent pharmacokinetic requirements.
Moreover, the presence of a sulfanylidene group introduces a unique reactivity that can be exploited in medicinal chemistry. Sulfur-containing compounds have been widely studied for their ability to modulate enzyme activity and cellular signaling pathways. The sulfanylidene moiety in (5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one could serve as a handle for further derivatization, allowing researchers to explore new chemical space.
In conclusion, (5S)-3-(but-3-en-2-y1)-5-(propan--2-y1)--sulfanylideneimida--d--in--4--one (CAS No. 2166433--01--6) represents a promising scaffold for pharmaceutical development. Its unique structural features, including chirality and functional groups such as sulfur and olefins, make it an attractive candidate for further investigation. The growing body of research on heterocyclic compounds and the importance of stereochemistry in drug design underscore the potential of this compound to contribute to the development of novel therapeutics.
2166433-01-6 ((5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one) Related Products
- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 10406-05-0(5-Chloroindole-3-carboxylic acid)
- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)
- 2031258-98-5(8-oxa-11-azatricyclo4.3.3.0,1,6dodecane hydrochloride)
- 32823-06-6(Aluminum Metaphosphate)
- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)




